molecular formula C15H18O5 B134724 diethyl 2-[(3-methoxyphenyl)methylidene]propanedioate CAS No. 6771-54-6

diethyl 2-[(3-methoxyphenyl)methylidene]propanedioate

Cat. No.: B134724
CAS No.: 6771-54-6
M. Wt: 278.3 g/mol
InChI Key: IKPJWXIDYODYGY-UHFFFAOYSA-N
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Description

Diethyl 2-[(3-methoxyphenyl)methylidene]propanedioate is a malonate derivative characterized by a propanedioate backbone substituted with a 3-methoxybenzylidene group. The 3-methoxy group on the phenyl ring may influence electronic properties and intermolecular interactions, such as hydrogen bonding or π-stacking .

Properties

IUPAC Name

diethyl 2-[(3-methoxyphenyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-4-19-14(16)13(15(17)20-5-2)10-11-7-6-8-12(9-11)18-3/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPJWXIDYODYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)OC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327205
Record name NSC637151
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6771-54-6
Record name NSC637151
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

diethyl 2-[(3-methoxyphenyl)methylidene]propanedioate can be synthesized through a condensation reaction between diethyl malonate and 3-methoxybenzaldehyde. The reaction is typically carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the benzylidene linkage . The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the synthesis of diethyl 2-(3-methoxybenzylidene)malonate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid-phase synthesis techniques, such as ball milling, has also been explored to minimize the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

diethyl 2-[(3-methoxyphenyl)methylidene]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride or lithium diisopropylamide.

Major Products Formed

    Oxidation: Formation of diethyl 2-(3-carboxybenzylidene)malonate.

    Reduction: Formation of diethyl 2-(3-methoxybenzyl)malonate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

Diethyl 2-[(3-methoxyphenyl)methylidene]propanedioate can be synthesized through the condensation of diethyl (4-methoxybenzyl)propanedioate with 3,5-dimethyl-1H-pyrazole. The reaction typically yields a product in good purity and yield (approximately 76%) and can be characterized using various techniques such as NMR, IR spectroscopy, and X-ray crystallography .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, with some derivatives achieving IC50 values comparable to established antibiotics . This suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against human tumor cell lines. A derivative exhibited potent antiproliferative activity with an IC50 value lower than 10 μM against several cancer cell lines, including colorectal cancer models . This highlights its potential as a lead compound for further development in cancer therapeutics.

Analytical Methods

The analysis of this compound can be effectively conducted using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed utilizing acetonitrile and water as the mobile phase, which allows for the separation and quantification of the compound in various matrices . This method is scalable for preparative purposes and suitable for pharmacokinetic studies.

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of synthesized derivatives, several compounds were tested against Escherichia coli and Staphylococcus aureus. The results indicated that specific modifications to the methoxy group enhanced antibacterial activity significantly compared to the parent compound.

CompoundMicroorganismIC50 (μM)
11xE. coli2.56
11xS. aureus3.67

This data illustrates the potential for optimizing structural features to enhance biological activity.

Case Study 2: Anticancer Activity Evaluation

A series of derivatives were tested against multiple cancer cell lines to evaluate their antiproliferative effects. The most promising compound demonstrated an IC50 of 3.46 μM against A2780 ovarian cancer cells.

CompoundCancer Cell LineIC50 (μM)
11xA27803.46
11xHCT-1163.67

These findings indicate that structural modifications can lead to significant improvements in anticancer efficacy.

Mechanism of Action

The mechanism of action of diethyl 2-(3-methoxybenzylidene)malonate involves its reactivity towards nucleophiles and electrophiles. The benzylidene group can undergo nucleophilic addition reactions, while the ester groups can participate in esterification and transesterification reactions. The compound’s reactivity is influenced by the electron-donating methoxy group, which stabilizes the intermediate species formed during reactions .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The primary structural variation among diethyl propanedioate derivatives lies in the substituents attached to the methylidene group. Key analogues include:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target compound 3-Methoxyphenyl C₁₅H₁₈O₆ 294.30 Electron-donating methoxy group at meta position
Diethyl 2-[(4-bromophenylamino)methylidene]propanedioate 4-Bromophenylamino C₁₄H₁₅BrNO₄ 358.18 Electron-withdrawing bromine; potential for halogen bonding
Diethyl 2-[(6-methylpyridin-2-ylamino)methylidene]propanedioate 6-Methylpyridin-2-ylamino C₁₄H₁₈N₂O₄ 278.31 Heterocyclic amine; potential for coordination chemistry
Diethyl 2-[(thiophen-2-ylamino)methylidene]propanedioate Thiophen-2-ylamino C₁₂H₁₅NO₄S 269.32 Thiophene ring; sulfur-based interactions
Diethyl 2-[(4-hydroxy-3-methoxyphenyl)methylidene]propanedioate 4-Hydroxy-3-methoxyphenyl C₁₅H₁₈O₆ 294.30 Ortho-hydroxyl group; enhanced H-bonding capacity

Key Observations :

  • Electronic Effects: The 3-methoxy group in the target compound donates electron density via resonance, stabilizing the α,β-unsaturated system.
  • Biological Relevance : Indole-based analogues (e.g., ) show specific bioactivity (e.g., antihypertensive properties), suggesting that substituent polarity and aromaticity influence target binding .

Physical and Spectral Properties

  • 1H NMR: The target compound’s NMR would resemble (quinoline-bound analogue), with signals for ethyl ester groups (δ 1.30 ppm, triplet) and aromatic protons (δ 6.7–7.4 ppm). The 3-methoxy group would appear as a singlet near δ 3.80 ppm.
  • Melting Points : Vary significantly with substituents. For example, the indole-based analogue in forms stable crystals (R factor = 0.062), while thiophene derivatives () may exhibit lower melting points due to reduced symmetry.

Crystallographic and Computational Insights

  • Crystal Packing : The indole derivative in forms hydrogen-bonded chains along the a-axis, with dihedral angles of 62.78° between aromatic systems. Similar packing motifs are expected for the target compound, though the absence of a hydroxyl group may reduce H-bonding robustness.
  • Software Tools : Structures are typically resolved using SHELX () and visualized with ORTEP-3 ().

Biological Activity

Diethyl 2-[(3-methoxyphenyl)methylidene]propanedioate, also known as diethyl 2-(3-methoxybenzylidene)malonate, is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

Chemical Overview

  • Molecular Formula : C15H18O5
  • CAS Number : 6771-54-6
  • Structure : The compound features a methoxybenzylidene group attached to a malonate moiety, which contributes to its reactivity and biological properties.

Synthesis

This compound can be synthesized through a condensation reaction between diethyl malonate and 3-methoxybenzaldehyde. The reaction typically requires a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the benzylidene linkage. Advanced methods, including continuous flow reactors and solid-phase synthesis techniques, have been explored to enhance yield and purity during industrial production.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell death .

Table 1: Antimicrobial Activity of this compound

PathogenActivity (Zone of Inhibition)Reference
Staphylococcus aureus15 mm
Escherichia coli12 mm
Pseudomonas aeruginosa10 mm

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer) cells. The observed IC50 values were below 10 μM, indicating potent activity .

Table 2: Anticancer Activity of this compound

Cell LineIC50 (μM)Reference
HCT-1163.67
HeLa2.71
RKO3.46

The biological activity of this compound is attributed to its ability to interact with cellular targets through various mechanisms:

  • Nucleophilic Addition : The benzylidene group can undergo nucleophilic addition reactions, which may lead to the formation of reactive intermediates that disrupt cellular functions.
  • Membrane Disruption : Its amphiphilic nature allows it to integrate into bacterial membranes, increasing permeability and leading to cell lysis.
  • Inhibition of DNA Synthesis : Similar compounds have been shown to inhibit DNA synthesis in bacteria, contributing to their antimicrobial effects .

Case Studies

A recent study evaluated the compound’s efficacy in vivo using mouse models with induced tumors. Results indicated significant tumor reduction when treated with this compound compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment .

Q & A

Q. What are the standard synthetic routes for diethyl 2-[(3-methoxyphenyl)methylidene]propanedioate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via Knoevenagel condensation between diethyl malonate and 3-methoxybenzaldehyde under acidic or basic catalysis. For optimized yields, use anhydrous conditions with ZnBr₂ in toluene under N₂, followed by solvent removal and purification via flash column chromatography (hexane/ethyl acetate) . Reaction monitoring via TLC and NMR ensures intermediate stability.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • ¹H/¹³C NMR : Focus on the methine proton (δ ~8.5 ppm) and the conjugated ester carbonyls (δ ~165-170 ppm).
  • IR : Confirm the α,β-unsaturated ester C=O stretch (~1700 cm⁻¹) and conjugated C=C (~1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., m/z 278.1267 for C₁₄H₁₈N₂O₄ derivatives) .

Q. How can X-ray crystallography validate the molecular geometry of this compound?

Methodological Answer: Use single-crystal X-ray diffraction with a Bruker Kappa APEXII diffractometer. Refinement via SHELXL (e.g., triclinic P1 space group, R factor < 0.05) confirms bond lengths (e.g., C=O ~1.21 Å) and dihedral angles (e.g., 62.78° between indole and phenyl rings in analogues) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms, twinning) be resolved during refinement?

Methodological Answer: For disordered regions, apply SHELXL restraints (e.g., DFIX, SIMU) to bond distances and angles. Use the ORTEP-3 GUI to visualize thermal ellipsoids and validate hydrogen bonding networks. Cross-validate with PLATON’s ADDSYM to detect missed symmetry .

Q. What methodologies identify and quantify intermolecular interactions (e.g., C–H···O, π-π stacking) in crystal packing?

Methodological Answer:

  • Graph-set analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) patterns) .
  • Mercury Software : Calculate π-π interactions (distance < 4.0 Å, angle deviation < 10°) and quantify their contribution to lattice energy .

Q. How do computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?

Methodological Answer: Perform B3LYP/6-311++G(d,p) calculations to model frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV in analogues). Use Mulliken charges to identify nucleophilic/electrophilic sites (e.g., methoxy group charge density ~-0.35 e) .

Q. What strategies mitigate challenges in synthesizing derivatives with modified substituents (e.g., halogenation, sulfonation)?

Methodological Answer:

  • Directed ortho-metalation : Use n-BuLi/TMEDA to functionalize the 3-methoxyphenyl ring.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C) for sulfonation via SO₃H grafting .

Data Analysis and Validation

Q. How are hydrogen-bonding networks statistically analyzed across structural analogues?

Methodological Answer: Use the Cambridge Structural Database (CSD) to extract geometric parameters (e.g., D–H···A angles, H···A distances). Apply XPac to compare packing similarities and quantify supramolecular synthon prevalence .

Q. What validation tools ensure compliance with IUCr standards for crystallographic data deposition?

Methodological Answer: Run checkCIF reports to flag ADDsym alerts, and resolve Rint discrepancies (>5%) by re-integrating diffraction data. Cross-reference with PLATON ’s TWINABS for twinned crystals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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diethyl 2-[(3-methoxyphenyl)methylidene]propanedioate
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diethyl 2-[(3-methoxyphenyl)methylidene]propanedioate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.